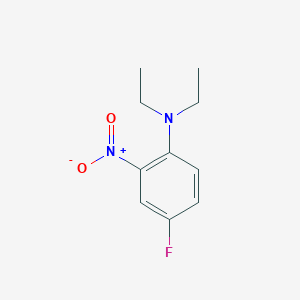

N,N-diethyl-4-fluoro-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

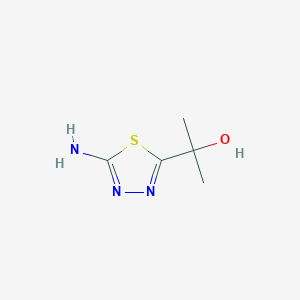

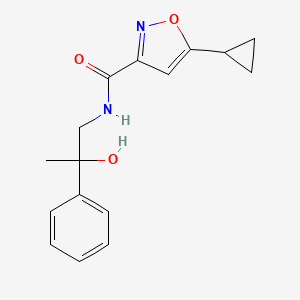

N,N-diethyl-4-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Dye Intermediates and Potential in Pharmaceuticals

4-Fluoro-3-nitroaniline, closely related to N,N-diethyl-4-fluoro-2-nitroaniline, has emerged as a substance of considerable interest within the U.S.A., primarily as a novel intermediate for dye manufacturing. The versatility of its N-substituted derivatives extends the potential applications to pharmaceuticals, insecticides, and additional dyes, showcasing a broad spectrum of utility in chemical synthesis and materials science. The synthesis methodologies and applications of these derivatives have been briefly reviewed, highlighting their significant role in developing new materials and chemical entities with diverse functionalities (M. Bil, 2007).

Precursor for Biological Active Quinoline Derivatives

The molecule diethyl 2-((4-nitroanilino)methylene)malonate, a compound structurally akin to this compound, serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives possess a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. This highlights the compound's importance in the pharmaceutical industry for developing new drugs with potential health benefits (H. Valle et al., 2018).

Development of Metal Complexes for Material Sciences

Research on the preparation of new complexes of 2-fluoro,5-nitroaniline, and 4-fluoro,2-nitroaniline, including types related to this compound, has been conducted. These complexes, formed with metals such as Cu(II), Ni(II), and Co(II), are significant for their potential applications in material sciences, particularly in the development of new materials with specific magnetic, electronic, and structural properties. The study of their infrared, electronic spectra, and magnetic moments provides insight into the ligands' bonding behavior and the complexes' structural characteristics (G. Devoto et al., 1982).

Functionalization of Silica Particles

The functionalization of silica particles with chromophores and amino groups through nucleophilic aromatic substitution reactions showcases the chemical versatility of fluoronitro-substituted aromatic compounds like this compound. This method enables the incorporation of various chromophoric functionalities onto silica surfaces, opening avenues for the development of materials with specific optical properties. Such functionalized materials could find applications in sensors, catalysis, and as components in optoelectronic devices (Isabelle Roth et al., 2006).

Insights into Chemical Reaction Mechanisms

The study of the three-component reaction mechanism involving primary amines and diethyl phosphite has utilized p-nitroaniline, closely related to this compound, as a tool to shed light on the process. This research is crucial for understanding the synthesis of N-substituted aminomethylenebisphosphonic acids, which have applications in developing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The detailed mechanism proposed helps in optimizing the synthesis process for these valuable compounds (E. Dabrowska et al., 2009).

Safety and Hazards

“N,N-diethyl-4-fluoro-2-nitroaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZGFXLNXUERQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)